Product packaging for Benzyl(trichloro)stannane(Cat. No.:CAS No. 50653-04-8)

Benzyl(trichloro)stannane

Cat. No.: B14658283
CAS No.: 50653-04-8
M. Wt: 316.2 g/mol
InChI Key: ZPLRQSPYSZDKCM-UHFFFAOYSA-K
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Description

Benzyl(trichloro)stannane is a useful research compound. Its molecular formula is C7H7Cl3Sn and its molecular weight is 316.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl3Sn B14658283 Benzyl(trichloro)stannane CAS No. 50653-04-8

Properties

CAS No.

50653-04-8

Molecular Formula

C7H7Cl3Sn

Molecular Weight

316.2 g/mol

IUPAC Name

benzyl(trichloro)stannane

InChI

InChI=1S/C7H7.3ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H;/q;;;;+3/p-3

InChI Key

ZPLRQSPYSZDKCM-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C[Sn](Cl)(Cl)Cl

Origin of Product

United States

Significance and Research Context of Organotin Iv Halides in Modern Chemistry

Organotin(IV) halides, with the general formula RₙSnX₄₋ₙ (where R is an organic group, X is a halide, and n=1, 2, or 3), are a cornerstone of organometallic chemistry. Their importance stems primarily from their role as versatile synthetic intermediates. mdpi.com Historically and currently, they are crucial for the preparation of other organotin compounds through the substitution of their halide atoms.

A major area of their application is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org In this context, organotin reagents are coupled with organic electrophiles to form new carbon-carbon bonds. The use of organotrichlorostannanes (RSnCl₃), such as benzyl(trichloro)stannane, has been explored as a method to improve group economy, as only one organic group is transferred from the tin atom. psgcas.ac.in This approach also presents advantages like lower toxicity and the ability to conduct reactions in aqueous media, aligning with the principles of green chemistry. psgcas.ac.inresearchgate.net

Furthermore, the Lewis acidity of organotin halides, which increases with the number of halogen atoms, allows them to function as catalysts in various organic transformations. Their utility extends to materials science, where they can serve as precursors for tin-based materials.

Overview of Key Research Areas Pertaining to Benzyl Trichloro Stannane

Direct Synthesis Approaches: Investigating Reaction Pathways for this compound Formation

Direct synthesis methods offer a straightforward route to organotin halides by reacting an organic halide with metallic tin. thieme-connect.de This approach is conceptually analogous to the formation of Grignard reagents and was, in fact, the first method reported for preparing an organotin compound. thieme-connect.de

Direct Reaction of Benzyl Halides with Metallic Tin Precursors

The direct reaction of benzyl chloride with tin powder in an aqueous medium can produce tribenzyltin chloride. sci-hub.st However, this reaction is sensitive to conditions. For instance, in toluene, the reaction between benzyl chloride and wetted tin powder at reflux yields dibenzyltin dichloride. thieme-connect.deshu.ac.uk The presence of a small amount of water appears crucial for the reaction to proceed, as the use of ethanol (B145695) or 1-butanol (B46404) instead of water is not effective. sci-hub.st It is thought that the surface of the tin powder must be wetted with water for the reaction to occur. sci-hub.st

The reactivity in these direct syntheses is also influenced by substituents on the benzyl halide. Electron-donating groups on the aromatic ring tend to increase the yield of the organotin product, while electron-withdrawing groups have the opposite effect. sci-hub.st A notable side reaction with benzyl chloride derivatives bearing electron-donating groups is the hydrolysis to the corresponding benzyl alcohol. sci-hub.st Furthermore, the reaction of benzyl chloride with tin can lead to the formation of polybenzyl as a byproduct, catalyzed by tin(II) chloride. uu.nlresearchgate.net In some cases, particularly with more reactive benzyl chlorides, the heat evolved can cause the tin powder to melt, reducing the reactive surface area and lowering the yield. sci-hub.st

Table 1: Reaction of Substituted Benzyl Chlorides with Tin

Substituent on Benzyl Chloride Solvent Product(s) Observations Reference(s)
Unsubstituted Toluene/Water Dibenzyltin dichloride Fine crystals appear after 2 hours at reflux. thieme-connect.de
Unsubstituted Water Tribenzyltin chloride Efficient stirring is required. sci-hub.st
Electron-donating (e.g., methyl, methoxy) Water Dibenzyltin dichloride, Benzyl alcohol Concurrent hydrolysis reduces the yield of the tin compound. sci-hub.st
o-Halobenzyl chlorides Toluene No reaction The lack of reaction is not attributed to steric hindrance. sci-hub.st
p-Nitrobenzyl bromide Not specified Insoluble resinous matter --- sci-hub.st

Scrambling Reactions for Controlled Halogenation of Organotin Compounds

Redistribution or "scrambling" reactions provide a versatile method for synthesizing organotin halides with a specific number of halogen atoms. wikipedia.org This comproportionation reaction involves reacting a tetraorganotin compound (R₄Sn) with a tin tetrahalide (SnX₄). wikipedia.org The stoichiometry of the reactants controls the final product. For the synthesis of monoorganotin trichlorides like this compound, the reaction would be:

3 SnCl₄ + R₄Sn → 4 RSnCl₃ wikipedia.org

This method is particularly successful for producing allyl, vinyl, and phenyltin trichlorides. uu.nl For other alkyltins, a catalyst may be required for the reaction to proceed efficiently. uu.nl This approach allows for the conversion of more easily synthesized tetraorganotin compounds into the desired monoorganotin trihalides. uu.nl

Indirect Synthesis via Organometallic Reagents for Organotin(IV) Halide Synthesis

Indirect methods, which involve the use of pre-formed organometallic reagents, are a cornerstone of organotin chemistry. The most common approach is the reaction of a tin(IV) halide, such as tin tetrachloride (SnCl₄), with an organometallic reagent like a Grignard reagent (RMgX) or an organolithium compound. wikipedia.orgresearchgate.net This method generally leads to high yields of tetraorganotin compounds. researchgate.net

However, achieving partial alkylation to directly form monoorganotin trichlorides can be challenging unless the organic group (R) is very bulky. lupinepublishers.com To obtain compounds like this compound, a subsequent redistribution reaction (as described in 2.1.2) is often necessary. wikipedia.org

An alternative involves the use of organoaluminum compounds. These reactions can be controlled to achieve partial alkylation, directly yielding alkyltin halides. lupinepublishers.com

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is not without its difficulties. Direct reactions can be plagued by side reactions such as the formation of polybenzyl and hydrolysis of the starting material. uu.nlsci-hub.stresearchgate.net Furthermore, attempts to use certain palladium and platinum complexes to catalyze the direct reaction of benzyl chloride with tin(II) chloride have resulted in catalyst decomposition. uu.nlresearchgate.net

Innovations in this field often focus on improving selectivity and yield. The use of specific catalysts and reaction conditions is crucial. For example, while palladium and platinum complexes were ineffective for benzyl chloride, they have shown success in catalyzing the reaction of allylic halides with tin(II) halides to produce allyltin (B8295985) trihalides. uu.nlresearchgate.net This suggests that catalyst design is a key area for future development in the synthesis of specific organotin trichlorides. Another innovative approach involves the use of a LiN(SiMe₃)₂/CsCl system to mediate the one-pot synthesis of benzyl stannanes from toluenes. researchgate.net

Advanced Structural Elucidation of Benzyl Trichloro Stannane

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic methods provide detailed information about the electronic and bonding environments within a molecule. For Benzyl(trichloro)stannane, NMR and vibrational spectroscopies are pivotal in characterizing its structure in solution and solid states.

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For this compound, the analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides critical data for confirming its molecular structure.

The chemical shifts (δ) in NMR spectroscopy are indicative of the electronic environment of the nuclei.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the benzylic protons (CH₂) typically appear as a singlet, deshielded by the adjacent tin atom and the phenyl ring. The aromatic protons of the phenyl group exhibit complex multiplet patterns in the aromatic region of the spectrum, consistent with a monosubstituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzylic carbon atom shows a distinct resonance, with its chemical shift influenced by the direct attachment to the electropositive tin atom. The aromatic carbons display a set of signals corresponding to the ipso, ortho, meta, and para positions, confirming the presence of the benzyl (B1604629) group.

¹¹⁹Sn NMR Spectroscopy: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to the tin atom. For organotin halides, the ¹¹⁹Sn chemical shift is influenced by the electronegativity of the halogens and the nature of the organic group. In this compound, the tin atom is expected to resonate in a specific region characteristic of RSnCl₃ compounds.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
Benzylic ¹H~3.0 - 4.0Singlet
Aromatic ¹H~7.2 - 7.5Multiplet
Benzylic ¹³C~40 - 50-
Aromatic ¹³C~125 - 140-
¹¹⁹Sn-50 to -100-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Spin-spin coupling between different nuclei provides valuable structural information. In this compound, the coupling between tin (¹¹⁷Sn and ¹¹⁹Sn isotopes, both with spin I = 1/2) and protons or carbons is particularly informative. The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), between the tin and the benzylic protons, and the one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), between the tin and the benzylic carbon, are sensitive to the hybridization of the tin-carbon bond and the coordination number of the tin atom.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify characteristic bond stretches and bends.

In the vibrational spectra of this compound, characteristic frequencies for the Sn-C and Sn-Cl bonds are observed in the far-infrared region. The Sn-C stretching vibration typically appears as a medium to strong band, while the Sn-Cl stretching vibrations give rise to strong absorptions. The vibrations associated with the benzyl group, such as C-H and C-C stretching and bending modes, are also present in the mid-infrared region.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3100 - 3000~3100 - 3000
Aliphatic C-H Stretch~2950 - 2850~2950 - 2850
Aromatic C=C Stretch~1600, 1495, 1450~1600, 1495, 1450
Sn-C Stretch~500 - 600~500 - 600
Sn-Cl Stretch~300 - 400~300 - 400

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₇Cl₃Sn), the experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values, thereby confirming the empirical formula of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)
Carbon (C)26.59
Hydrogen (H)2.23

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

X-ray Diffraction for Solid-State Molecular Geometry

An X-ray crystallographic study of this compound would reveal the coordination geometry around the tin atom. In the solid state, organotin halides can exist as discrete monomeric units or form polymeric structures through intermolecular halogen bridging, leading to an increase in the coordination number of the tin atom from four to five or six. The analysis would provide precise values for the Sn-C and Sn-Cl bond lengths and the C-Sn-Cl and Cl-Sn-Cl bond angles, offering a detailed picture of its solid-state architecture.

Interactive Data Table: Expected Crystallographic Parameters for this compound

ParameterExpected Value
Crystal System-
Space Group-
Sn-C Bond Length (Å)~2.1 - 2.2
Sn-Cl Bond Length (Å)~2.3 - 2.4
C-Sn-Cl Bond Angle (°)~109.5 (for tetrahedral)
Cl-Sn-Cl Bond Angle (°)~109.5 (for tetrahedral)

Note: The actual values would be determined from the X-ray diffraction experiment and may deviate from the ideal tetrahedral geometry.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

A study of this derivative, tribenzyl(chloro)(4-N,N'-dimethylaminopyridine)tin(IV), revealed that the complex crystallizes in the P21/n space group. researchgate.net The single-crystal X-ray analysis confirmed a monomeric structure. researchgate.net In this configuration, the geometry around the central tin atom is a trigonal bipyramid, with the benzyl groups situated in the equatorial positions. researchgate.net

Crystallographic Insights into Tin Coordination Environment and Bond Lengths

The coordination environment of the tin atom in the aforementioned derivative is a key feature of its molecular structure. The tin atom is five-coordinate, forming a trigonal bipyramidal geometry. researchgate.net The three benzyl groups occupy the equatorial plane, while the chlorine atom and the nitrogen atom from the 4-dimethylaminopyridine ligand are in the axial positions. researchgate.net

The bond lengths within this derivative provide critical information about the nature of the atomic interactions. The Sn-C bond lengths are reported to be 2.169(8) Å, 2.169(9) Å, and 2.171(8) Å. researchgate.net The Sn-Cl bond length is 2.585(3) Å, and the Sn-N bond length is 2.371(6) Å. researchgate.net The elongation of the Sn-Cl bond in the complex compared to tribenzyltin chloride itself is noteworthy. researchgate.net Furthermore, the Sn-N bond is longer than the Sn-C bonds, which is indicative of a coordinate bond. researchgate.net

Selected bond lengths and angles for tribenzyl(chloro)(4-N,N'-dimethylaminopyridine)tin(IV) are presented in the interactive data table below.

Bond/Angle Value (Å or °)
Sn1–Cl12.585(3)
Sn1–N12.371(6)
Sn1–C12.169(8)
Sn1–C82.169(9)
Sn1–C152.171(8)
Cl1–Sn1–N1176.34(18)
N1–Sn1–C186.1(3)
Cl1–Sn1–C191.0(2)
N1–Sn1–C893.6(3)
Cl1–Sn1–C886.5(2)
C1–Sn1–C8130.2(3)
C1–Sn1–C15114.1(3)
C8–Sn1–C15115.6(3)

Reactivity and Mechanistic Investigations of Benzyl Trichloro Stannane

Fundamental Reaction Pathways of Benzyl(trichloro)stannane

The trichlorostannyl moiety (–SnCl₃) in this compound exhibits a dualistic chemical character, capable of acting as both an electrophile and, under certain conditions, participating in nucleophilic-like transformations. The tin atom in this compound is electron-deficient due to the presence of three electronegative chlorine atoms, making it susceptible to attack by nucleophiles. This inherent electrophilicity is a cornerstone of its reactivity.

In reactions with nucleophiles, the trichlorostannyl group can function as a leaving group, facilitating the transfer of the benzyl (B1604629) group to other substrates. This behavior is particularly evident in nucleophilic substitution reactions where the Sn-C bond is cleaved. vulcanchem.com The electrophilic character of the tin center allows for coordination with Lewis bases, which can precede or facilitate subsequent reactions.

Conversely, while the tin center itself is electrophilic, organotin compounds, in general, can be involved in reactions that have a nucleophilic character. For instance, in transmetallation reactions, the organic group is transferred from tin to another metal, a process where the organotin compound can be viewed as the source of a nucleophilic carbanion equivalent. However, the primary and most well-documented behavior of the trichlorostannyl moiety in this compound is electrophilic, driven by the electron-withdrawing nature of the chlorine ligands.

The reactivity of this compound is significantly influenced by both steric and electronic factors originating from the benzyl group and the trichlorostannyl moiety.

Electronic Effects: The benzyl group plays a crucial role in the electronic nature of the molecule. It is known to have an activating effect in nucleophilic substitution reactions. researchgate.netnih.gov This is attributed to the ability of the phenyl ring to stabilize the transition state of Sₙ2 reactions and the carbocation intermediate in Sₙ1 reactions through resonance. quora.comucalgary.cadoubtnut.com The presence of the benzyl group can therefore facilitate the cleavage of the Sn-C bond. The electron-withdrawing nature of the three chlorine atoms on the tin center enhances the electrophilicity of the tin atom, making it more susceptible to nucleophilic attack.

Mechanistic Studies of Sn-C Bond Transformations

Oxidative addition and reductive elimination are fundamental processes in organometallic chemistry, and while more commonly associated with transition metals, analogous transformations can be considered for main-group elements like tin. libretexts.orgyoutube.comyoutube.comyoutube.com

Oxidative Alkylation: This process would involve the addition of an alkyl halide to a lower-valent tin species to form a higher-valent organotin compound. In the context of this compound, its formation can be conceptualized as arising from an oxidative addition-type reaction. For instance, the reaction of a tin(II) species, such as tin(II) chloride, with benzyl chloride could lead to the formation of this compound. This process would involve the formal oxidation of Sn(II) to Sn(IV). The oxidative addition of benzyl halides to low-valent metal centers is a known reaction in organometallic chemistry. nih.govacs.org

Reductive Elimination: This is the reverse of oxidative addition and would involve the elimination of a molecule from a higher-valent organotin species, resulting in a lower-valent tin compound. libretexts.orgyoutube.comyoutube.com For this compound, a hypothetical reductive elimination could involve the elimination of benzyl chloride, regenerating a tin(II) species. The feasibility of reductive elimination is influenced by the stability of the products and the steric and electronic properties of the ligands on the tin atom.

A general representation of these processes is shown in the table below:

ProcessGeneral ReactionApplication to this compound (Hypothetical)
Oxidative AlkylationLₙM + R-X → LₙM(R)(X)SnCl₂ + C₆H₅CH₂Cl → C₆H₅CH₂SnCl₃
Reductive EliminationLₙM(R)(X) → LₙM + R-XC₆H₅CH₂SnCl₃ → SnCl₂ + C₆H₅CH₂Cl

The substitution radical nucleophilic unimolecular (Sₙ1) mechanism is a well-established pathway in organic and organometallic chemistry, involving radical intermediates in a chain reaction. dalalinstitute.comchim.it This mechanism is particularly relevant for substrates that can form stable radical intermediates, such as those derived from benzyl halides. researchgate.net

The Sₙ1 mechanism typically involves the following steps:

Initiation: Formation of a radical anion from the substrate through electron transfer.

Propagation:

Fragmentation of the radical anion to form a radical and an anion.

Reaction of the radical with a nucleophile to form a new radical anion.

Electron transfer from the newly formed radical anion to the starting substrate to generate the product and propagate the chain.

Termination: Combination of radicals or other non-propagating steps.

Given that benzyl halides are known to undergo Sₙ1 reactions, it is plausible that this compound could participate in similar radical chain processes. researchgate.net The benzyl group can stabilize a radical at the benzylic position, making the formation of a benzyl radical intermediate feasible. Stannane-mediated radical chain reactions are also known in organic synthesis. nih.govlibretexts.org

A hypothetical Sₙ1 reaction involving this compound and a nucleophile (Nu⁻) could proceed as follows:

Initiation: C₆H₅CH₂SnCl₃ + e⁻ → [C₆H₅CH₂SnCl₃]•⁻

Propagation: [C₆H₅CH₂SnCl₃]•⁻ → C₆H₅CH₂• + SnCl₃⁻ C₆H₅CH₂• + Nu⁻ → [C₆H₅CH₂Nu]•⁻ [C₆H₅CH₂Nu]•⁻ + C₆H₅CH₂SnCl₃ → C₆H₅CH₂Nu + [C₆H₅CH₂SnCl₃]•⁻

Substitution Reactions Involving the Halide Ligands on Tin

The chlorine atoms in this compound are susceptible to substitution by a variety of nucleophiles. These reactions are fundamental to the synthetic utility of organotin halides, allowing for the introduction of different functional groups onto the tin atom.

Common nucleophiles used in these substitution reactions include organolithium reagents (RLi) and Grignard reagents (RMgX). bluffton.edulibretexts.orgnih.gov These strong nucleophiles readily displace the chloride ligands to form new Sn-C bonds. The extent of substitution can often be controlled by the stoichiometry of the reactants.

For example, the reaction of this compound with one equivalent of an organolithium or Grignard reagent would be expected to yield a benzyl(organo)(dichloro)stannane. The addition of further equivalents would lead to di- and tri-substituted products.

Examples of Substitution Reactions:

ReactantNucleophileExpected Product (Monosubstitution)
C₆H₅CH₂SnCl₃R-LiC₆H₅CH₂(R)SnCl₂
C₆H₅CH₂SnCl₃R-MgXC₆H₅CH₂(R)SnCl₂

These substitution reactions are crucial for the synthesis of a wide range of mixed organotin compounds with tailored properties and reactivity. The reaction of benzyl chloride with metallic magnesium is a known method for preparing benzylmagnesium chloride, a Grignard reagent, though side reactions like Wurtz coupling can be an issue. researchgate.netpatsnap.comsciencemadness.orgreddit.com Similarly, organolithium reagents are powerful nucleophiles and bases. bluffton.edunih.gov The tin-lithium exchange reaction is another important transformation in organotin chemistry, providing a route to generate organolithium reagents from organostannanes. arkat-usa.org

Coordination Chemistry of the Trichlorostannyl Ligand

Benzyl(trichloro)stannane as a Lewis Acid and Ligand Precursor

The tin atom in organotin trichlorides, including this compound, exhibits significant Lewis acidity. This property arises from the electron-withdrawing nature of the three chlorine atoms, which makes the tin center electrophilic and capable of accepting electron pairs from Lewis bases. This behavior is observed in related ω-(trichlorostannyl)alkyl acetates, where an intramolecular donor-acceptor interaction occurs between an oxygen atom of the ester group and the tin atom. acs.org The Lewis acidity at the tin center can be modulated by the organic substituent; for instance, subtle electronic changes by replacing alkyl groups with benzyl (B1604629) groups in related organotin compounds have been shown to increase Lewis acidity. nih.gov

While this compound itself can be considered a potential precursor, the [SnCl3]⁻ ligand is more commonly introduced into metal complexes through the reaction of a metal halide precursor with tin(II) chloride (SnCl2), often as its dihydrate (SnCl2·2H2O). researchgate.netresearchgate.net This reaction serves as a convenient route to a wide array of transition metal-trichlorostannyl complexes.

Formation of Metal-Trichlorostannyl Complexes

Metal complexes containing the trichlorostannyl ligand are typically synthesized by reacting metal-chloro complexes with an excess of tin(II) chloride dihydrate in a suitable solvent like ethanol (B145695). researchgate.net This method has been successfully applied to prepare various ruthenium and osmium complexes. researchgate.net

A primary pathway for the formation of the metal-tin bond is the insertion of tin(II) chloride into a metal-halide bond. This reaction has been effectively demonstrated in the synthesis of trialkyl(trichloro)stannylplatinum(IV) complexes. For example, reacting facial (fac) isomers of [PtMe3(X)(bipy)] (where X = Cl, I and bipy = 2,2'-bipyridine) with SnCl2 leads to the formation of fac-[PtMe3(SnCl3)(bipy)] via insertion into the Pt-Cl bond. acs.org Similarly, ruthenium-trichlorostannyl complexes are readily prepared by treating chlororuthenium compounds with SnCl2·2H2O. researchgate.netresearchgate.net

Table 1: Examples of Insertion Reactions for Metal-Trichlorostannyl Complex Formation

Metal PrecursorReagentProductMetal CenterReference
fac-[PtMe3(Cl)(bipy)]SnCl2fac-[PtMe3(SnCl3)(bipy)]Platinum acs.org
[RuCl(Cp')L]SnCl2·2H2O[Ru(SnCl3)(Cp')L]Ruthenium researchgate.net
RuCl(η5-C9H7)(PPh3)LSnCl2·2H2ORu(SnCl3)(η5-C9H7)(PPh3)LRuthenium researchgate.net

Spectroscopic and Structural Characterization of Coordination Complexes

The definitive characterization of metal complexes containing the this compound-derived trichlorostannyl ligand relies on a combination of spectroscopic methods for analysis in solution and X-ray diffraction for solid-state structural elucidation.

Multinuclear NMR spectroscopy is a powerful tool for studying the behavior of these complexes in solution. acs.org In particular, ¹¹⁹Sn NMR provides direct evidence of the metal-tin bond. For platinum-trichlorostannyl complexes, the ¹¹⁹Sn NMR spectra show signals with platinum satellites, which arise from coupling between the tin-119 and platinum-195 (B83798) nuclei. acs.org The magnitude of the one-bond tin-platinum coupling constant (¹JSnPt), which can range from 3267 to 4260 Hz, confirms that the direct platinum-tin bond is maintained in solution. acs.org In contrast, the absence of these satellites in the ¹¹⁹Sn NMR signal is indicative of an ionic structure, such as in trichlorostannate complexes like fac-[PtMe2(R)(bipy)(PPh3)][SnCl3], confirming the ligand is no longer coordinated to the metal center. acs.org

Table 2: Selected ¹¹⁹Sn NMR Data for Platinum-Trichlorostannyl Complexes

Complex¹JSnPt (Hz)Structural ImplicationReference
fac-[PtMe3(SnCl3)(bipy)]3267 - 4260Covalent Pt-Sn bond acs.org
fac-[PtMe2(R)(bipy)(PPh3)][SnCl3]Not observedIonic; [SnCl3]⁻ counter-ion acs.org

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure of these coordination complexes in the solid state. syr.edu The crystal structure of fac-[PtMe3(SnCl3)(bipy)] confirmed the presence of a direct Pt-Sn bond with a length of 2.6497(2) Å. acs.org The geometry around the platinum center is a distorted octahedron. acs.org Similarly, the structures of several ruthenium-trichlorostannyl complexes, such as [Ru(SnCl3)(η⁵-C5Me5)L] and [Ru(SnCl3)(η⁵-C9H7)L], have been determined by X-ray crystallography, providing precise details on bond lengths and angles involving the Ru-SnCl3 moiety. researchgate.net

Table 3: Selected X-ray Crystallographic Data for Metal-Trichlorostannyl Complexes

ComplexMetal-Tin BondBond Length (Å)Reference
fac-[PtMe3(SnCl3)(bipy)]Pt-Sn2.6497(2) acs.org
[Ru(SnCl3)(η⁵-C5Me5)L]Ru-SnDetermined researchgate.net
[Ru(SnCl3)(η⁵-C9H7)L]Ru-SnDetermined researchgate.net

Trans Influence and Electronic Effects of the Trichlorostannyl Group in Coordination Compounds

The trichlorostannyl ([SnCl₃]⁻) group is a versatile ligand in coordination chemistry, known for exerting significant influence on the structure and reactivity of metal complexes. Its distinct electronic properties give rise to a strong trans influence, a phenomenon that affects the length and lability of the bond trans to the SnCl₃⁻ ligand. This section explores the structural and electronic consequences of incorporating the trichlorostannyl ligand into a coordination sphere.

The Trans Influence of the Trichlorostannyl Ligand

The trans influence is a thermodynamic concept that describes the effect of a ligand on the length of the bond to the ligand positioned opposite to it in the ground state of a complex. libretexts.org It is distinct from the kinetic trans effect, which pertains to the rates of substitution reactions. libretexts.org The trichlorostannyl group is recognized as a ligand with a very strong trans influence, often causing a noticeable elongation of the trans metal-ligand bond. acs.org

Structural evidence for this phenomenon is clearly demonstrated in the X-ray crystal structure of potassium pentachloro(trichlorostannyl)iridate(III), K₃[IrCl₅(SnCl₃)]. In this complex, the iridium center is octahedrally coordinated by five chloride ligands and one trichlorostannyl ligand. The Ir-Cl bond that is trans to the SnCl₃⁻ ligand is significantly longer than the four cis Ir-Cl bonds, which are all of similar lengths. researchgate.net This elongation is a direct consequence of the electronic influence of the SnCl₃⁻ group being transmitted through the central metal atom. researchgate.net

Table 1: Bond Lengths in the [IrCl₅(SnCl₃)]³⁻ Anion

BondPosition Relative to SnCl₃⁻Bond Length (pm)
Ir-Cltrans243.8(3)
Ir-Clcis233.9(3) - 237.6(2)
Ir-Sn-249.6(1)
Data sourced from a single crystal X-ray structure determination. researchgate.net

Electronic Characteristics of the Trichlorostannyl Ligand

The profound trans influence of the SnCl₃⁻ ligand stems from its potent electronic properties. It functions as a strong σ-donor and a capable π-acceptor ligand. The σ-donation occurs from a lone pair on the tin atom to a vacant d-orbital on the metal center. This strong σ-donation increases the electron density on the metal, which in turn weakens the bond to the ligand in the trans position due to competition for the same metal d-orbitals. libretexts.orgresearchgate.net

Furthermore, theoretical studies and computational analyses, such as Density Functional Theory (DFT) calculations, have provided deeper insights into these electronic effects. In studies on ruthenium complexes, the [SnCl₃]⁻ ligand was found to have a stronger stabilization effect than the chloride [Cl]⁻ ligand. researchgate.net This stabilization impacts the nature of other bonds within the complex, such as the interaction between ruthenium and phosphorus-based ligands. researchgate.netresearchgate.net The [SnCl₃]⁻ anion can also exhibit dual-mode Lewis basicity, capable of interacting with Lewis acids through either the central tin atom or the chlorine ligands, depending on the reaction partner. researchgate.net

Spectroscopic Manifestations of Electronic Effects

The electronic influence of the SnCl₃⁻ ligand is also evident in various spectroscopic data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for probing the electronic environment within these coordination compounds. researchgate.net

NMR Spectroscopy: ¹¹⁹Sn NMR is particularly useful for characterizing trichlorostannyl complexes. researchgate.net A significant finding in platinum-hydride complexes containing the SnCl₃⁻ ligand is the observation of an unusually large tin-hydrogen coupling constant (²J(¹¹⁹Sn-¹H)). acs.org This large coupling constant indicates substantial electronic communication between the tin and the trans-hydride ligand through the platinum center, reflecting the strong electronic influence of the trichlorostannyl group.

IR Spectroscopy: In platinum hydride complexes such as trans-[PtH(SnCl₃)L₂], the Pt-H stretching frequency in the IR spectrum provides information about the strength of the Pt-H bond. The electronic properties of the SnCl₃⁻ ligand directly influence this bond. researchgate.net

Table 2: Selected Spectroscopic Data for Trichlorostannyl Complexes

Complex TypeSpectroscopic TechniqueObservationImplication
Platinum Hydride Complexes with SnCl₃⁻NMR SpectroscopyUnusually large ²J(¹¹⁹Sn-¹H) coupling constantStrong electronic interaction between Sn and H through the Pt center acs.org
trans-[PtH(SnCl₃)L₂]IR SpectroscopyCharacterization of Pt-H stretching frequencyProvides insight into the Pt-H bond strength as influenced by the trans SnCl₃⁻ ligand researchgate.net

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations for Electronic and Molecular Structure

Quantum-chemical calculations are fundamental in predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organometallic compounds due to its balance of accuracy and computational efficiency. researchgate.netnih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. scispace.comresearchgate.net For benzyl(trichloro)stannane, DFT calculations would predict key structural parameters such as bond lengths and angles.

The geometry around the tin(IV) center in organotin halides is typically tetrahedral. wikipedia.org DFT optimization would confirm this geometry for this compound and provide precise values for the Sn-C and Sn-Cl bond lengths and the C-Sn-Cl and Cl-Sn-Cl bond angles. These calculations are essential for understanding the steric and electronic environment of the tin atom.

Beyond geometry, DFT is used to calculate various electronic properties. researchgate.netnih.gov This includes the total energy of the molecule, its dipole moment, and the distribution of electronic charge. Such calculations help in understanding the molecule's polarity and how it might interact with other molecules or solvents. nih.gov

Table 1: Predicted Structural Parameters for this compound from DFT Geometry Optimization (Note: Specific experimental or calculated values for this compound are not available in the surveyed literature. This table illustrates the type of data that would be obtained from such a study.)

Parameter Predicted Value
Sn-C Bond Length N/A
Sn-Cl Bond Length N/A
C-Sn-Cl Bond Angle N/A
Cl-Sn-Cl Bond Angle N/A

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) theory and post-HF methods (like Møller-Plesset perturbation theory, MP2), offer a rigorous approach to studying molecular systems. acs.org While often more computationally demanding than DFT, they can provide benchmark results for the electronic structure of organometallic tin compounds. acs.org

In the context of organotin systems, ab initio calculations can be used to investigate reaction mechanisms and the stability of different molecular configurations. acs.org For this compound, these methods could be employed to accurately calculate the molecule's total energy and to study its interactions with other species, providing a deeper understanding of its chemical behavior from first principles.

Analysis of Electronic Structure and Bonding

Following the initial quantum-chemical calculations, further analysis is required to interpret the results in a chemically meaningful way. This involves examining the molecular orbitals, charge distribution, and electrostatic potential to understand the bonding and reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comjetir.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.comjetir.org A small energy gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, an analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would have significant contributions from the benzyl (B1604629) group's π-system, while the LUMO would likely be centered on the electrophilic tin atom and the antibonding Sn-Cl orbitals. This distribution dictates how the molecule interacts with nucleophiles and electrophiles.

Table 2: Frontier Orbital Properties of this compound (Note: Specific calculated values for this compound are not available in the surveyed literature. This table illustrates the type of data obtained from FMO analysis.)

Property Value (eV) Description
HOMO Energy N/A Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy N/A Energy of the lowest unoccupied molecular orbital; related to electron affinity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with the familiar Lewis structure representation. wikipedia.orgq-chem.com NBO analysis is particularly useful for quantifying charge distribution (natural atomic charges) and understanding delocalization effects, such as hyperconjugation. wisc.edu

Table 3: NBO Analysis Summary for this compound (Note: Specific calculated values for this compound are not available in the surveyed literature. This table illustrates the type of data obtained from NBO analysis.) | Atom | Natural Charge (e) | | :--- | :--- | | Sn | N/A | | C (alpha) | N/A | | Cl | N/A | | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | | N/A | N/A | N/A |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. uni-muenchen.delibretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. walisongo.ac.iducsb.edu

The MEP map is color-coded: regions of negative potential (electron-rich) are typically shown in red and are susceptible to electrophilic attack. Regions of positive potential (electron-poor) are shown in blue and are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP map would be expected to show a significant region of positive potential around the tin atom, consistent with its Lewis acidic character. The electronegative chlorine atoms would be surrounded by regions of negative potential. The benzyl group would display the characteristic electron-rich π-system above and below the plane of the ring. ucsb.edu This visual representation provides an intuitive understanding of the molecule's reactivity hotspots. walisongo.ac.id

Conformational Analysis and Internal Barriers

The conformational preferences and the energy barriers associated with internal rotations are fundamental to understanding the structure, reactivity, and spectroscopic properties of a molecule. For this compound, the key internal rotation is around the C-Sn single bond, which dictates the orientation of the bulky trichlorostannyl group relative to the benzyl moiety.

Rotational Barriers in Benzyl Organometallics

The rotation around the C-C bond in benzyl systems has been a subject of theoretical interest. In benzyl cations, radicals, and anions, the rotational barriers are influenced by the extent of delocalization of charge or the unpaired electron into the phenyl ring. While specific experimental or high-level computational data for the rotational barrier in this compound is not readily found, studies on other benzyl organometallics can provide valuable insights. The magnitude of this barrier is expected to be influenced by a combination of steric hindrance between the ortho-hydrogens of the phenyl ring and the chlorine atoms on the tin center, as well as electronic effects such as hyperconjugation.

Compound/SystemRotational Barrier (kcal/mol)Method
Benzyl Cation~35-45Theoretical Calculations
Benzyl Radical~10-14Theoretical Calculations
Benzyl Anion~18-24Theoretical Calculations

This table presents theoretical rotational barriers for related benzyl systems to provide context for the potential rotational barrier in this compound. Specific data for this compound is not available.

Hyperconjugative Interactions

Hyperconjugation, the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, is a key factor in stabilizing certain conformations. In the context of this compound, σ(C-Sn) to π(C=C) and σ(C-H) to σ(Sn-Cl) interactions could play a role in determining the preferred geometry and the rotational barrier. The donation of electron density from the C-Sn sigma bond into the antibonding π* orbitals of the phenyl ring would be most effective when the C-Sn bond is aligned with the p-orbitals of the aromatic system. This electronic interaction, in concert with steric effects, would dictate the lowest energy conformation. Computational methods such as Natural Bond Orbital (NBO) analysis are instrumental in quantifying the energetic contribution of these hyperconjugative interactions.

Mechanistic Modeling and Reaction Pathway Prediction

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transient intermediates, and predicting the kinetics and thermodynamics of chemical transformations. For this compound, this could involve modeling its synthesis, decomposition, or its participation in reactions such as transmetalation or coupling reactions.

Simulation of Reaction Intermediates and Transition States

The simulation of reaction pathways involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. For reactions involving this compound, density functional theory (DFT) is a commonly employed method to optimize the geometries of these species and calculate their energies. For instance, in a hypothetical substitution reaction at the tin center, computational modeling could identify whether the reaction proceeds through a pentacoordinate intermediate or a concerted transition state. The vibrational frequencies calculated for these structures can confirm their nature (a minimum for intermediates, and a single imaginary frequency for transition states) and provide zero-point vibrational energy corrections.

Kinetic and Thermodynamic Aspects from Computational Studies

Reaction ParameterCalculated ValueComputational Method
Activation Energy (Ea)Data not availableDFT, MP2, etc.
Reaction Enthalpy (ΔH)Data not availableDFT, MP2, etc.
Gibbs Free Energy (ΔG)Data not availableDFT, MP2, etc.

This table is a template to show the kind of kinetic and thermodynamic data that can be generated through computational studies. Specific values for this compound are not currently documented in the literature.

Solvation Effects and Environmental Influence on Electronic Structure

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, solvation is expected to play a significant role. Polar solvents can stabilize charged or polar intermediates and transition states, potentially altering reaction pathways and rates compared to the gas phase. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to estimate the energetic effects of solvation. These models create a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the continuum, leading to a reaction field that in turn interacts with the solute. The influence of the solvent on the electronic structure, such as changes in dipole moment and orbital energies, can also be assessed using these methods. Further research is needed to computationally explore the specific impact of different solvents on the properties and reactivity of this compound.

Applications of Benzyl Trichloro Stannane in Advanced Chemical Synthesis and Materials Science

Catalytic Roles and Precursor Applications

Benzyl(trichloro)stannane and its derivatives are implicated in various catalytic transformations, either as precursors to catalytically active species or as direct participants in catalytic cycles. The reactivity of the tin center and the benzyl (B1604629) group are central to these applications.

Precursor for Catalytic Systems

While direct applications of this compound as a catalyst are not extensively documented, its role as a precursor for the generation of other catalytically relevant organotin compounds is noteworthy. Organotin reagents, in general, are used to generate precursors for Stille Coupling reactions, enabling the formation of more complex coupling partners. organic-chemistry.org The synthesis of polymer-supported organotin catalysts, for instance, demonstrates the utility of organotin halides in creating heterogeneous catalytic systems. These supported catalysts can be advantageous for simplifying product purification and catalyst recovery.

Role in Cross-Coupling Reactions (e.g., Stille Reaction Context)

The most prominent application of this compound is within the realm of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgdbpedia.org This reaction forms a carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide. wikipedia.orgdbpedia.org Benzylic stannanes, such as derivatives of this compound, are employed to couple an sp³-hybridized carbon (the benzylic carbon) with an sp²-hybridized carbon of an aryl or vinyl halide, a valuable transformation in organic synthesis. wikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle with a palladium complex, comprising three key steps: oxidative addition, transmetalation, and reductive elimination. dbpedia.org In the context of using a benzyltin reagent, the benzyl group is transferred from the tin atom to the palladium center during the transmetalation step. The reactivity of organostannanes in the Stille reaction is a significant advantage, as they are often stable to air and moisture. dbpedia.org

A variety of palladium catalysts can be used for the Stille reaction, and the choice of ligands on the palladium center can influence the reaction's efficiency. wiley-vch.de The reaction generally tolerates a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. wikipedia.org

General Organotin Catalysis in Organic Transformations

Beyond the well-established Stille reaction, organotin compounds exhibit catalytic activity in various other organic transformations. While specific examples detailing the catalytic use of this compound in non-coupling reactions are sparse, the broader class of organotin compounds, including organotin halides, are known to catalyze reactions such as transesterification. Polymer-supported tin trichloride (B1173362) catalysts have been shown to be active in such transformations.

Intermediates in Complex Organic Synthesis

The utility of this compound extends to its role as a key building block in the synthesis of more complex organometallic reagents and poly-arylated organic structures. The ability to functionalize the tin center by replacing the chlorine atoms allows for the creation of a diverse array of reagents.

Building Blocks for Aryltrialkyl Stannanes and Poly-arylated Compounds

This compound can serve as a starting material for the synthesis of benzyltrialkylstannanes. These compounds can be prepared through the reaction of this compound with appropriate alkylating agents. Benzyltributyltin, for example, can be generated in situ via a Barbier reaction and subsequently used in Stille coupling reactions to produce diarylmethanes. researchgate.net

Furthermore, the benzyltin moiety can be a precursor to poly-arylated compounds. Through sequential cross-coupling reactions, multiple aryl groups can be introduced, leading to complex molecular architectures.

Synthetic Strategies Utilizing Organotin Moieties

The benzylstannyl group can be strategically employed in multi-step syntheses to introduce a benzyl group into a target molecule. The stability of organostannanes allows them to be carried through several synthetic steps before being utilized in a key carbon-carbon bond-forming reaction. This is particularly valuable in the total synthesis of natural products, where functional group tolerance and predictable reactivity are paramount.

The strategic application of the Stille coupling with benzyltin reagents has been demonstrated in the synthesis of complex molecules where other coupling methods might be less effective due to substrate sensitivity or functional group incompatibility. wikipedia.org The ability to prepare benzyltin reagents and utilize them in subsequent coupling reactions provides a robust strategy for the construction of intricate molecular frameworks.

Applications in Materials Science

This compound, as part of the broader class of organotin compounds, holds relevance in materials science primarily through its potential application as a precursor for advanced materials and by contextualizing its role within the well-established use of organotins in polymer stabilization. The presence of a tin-carbon bond and reactive tin-chlorine bonds makes it a candidate for transformation into inorganic tin-based materials and provides a basis for understanding the functional properties of related organotin structures in material protection.

Precursors for Tin Oxide (SnO2) Coatings and Functional Materials

Organotin compounds are significant precursors for the synthesis of tin oxide (SnO2), a vital transparent conducting oxide used in a variety of applications, including solar cells, gas sensors, and optoelectronic devices. naturalspublishing.comresearchgate.net While direct research on this compound for this purpose is not extensively documented, its chemical structure as an organotin halide is analogous to other precursors used in established deposition techniques. Compounds like tin tetrachloride (SnCl4) and tetramethyltin (B1198279) are commonly employed in chemical vapor deposition (CVD) to create SnO2 films. researchgate.net Similarly, tin chlorides such as stannous chloride (SnCl2·2H2O) and tin(IV) chloride (SnCl4) are utilized in sol-gel and spray pyrolysis methods. ui.ac.idi-asem.orguh.eduresearchgate.net

The general principle involves the hydrolysis and condensation of the tin precursor, followed by a thermal treatment (calcination) to form the crystalline SnO2 material. For an organotin precursor like this compound, a process like CVD would involve its vaporization and subsequent reaction in the gas phase or on a heated substrate to deposit a thin film of tin oxide. The organic benzyl group and the chlorine atoms would detach during the high-temperature process, leaving behind the desired tin oxide material. The properties of the resulting SnO2 film, such as crystallinity, grain size, and electronic bandgap, are highly dependent on the deposition method and process parameters like temperature. researchgate.netui.ac.id

Table 1: Common Precursors and Methods for Tin Oxide (SnO2) Synthesis
PrecursorSynthesis MethodTypical Application of SnO2Reference
Tin(IV) Chloride (SnCl4)Chemical Vapor Deposition (CVD), Sol-GelTransparent Conductive Films, Gas Sensors researchgate.netuh.edu
Stannous Chloride (SnCl2·2H2O)Sol-Gel, Oven DryingWindow Layer in Solar Cells naturalspublishing.comi-asem.org
TetramethyltinChemical Vapor Deposition (CVD)Optoelectronic Devices researchgate.net
Organotin Oxides/HydroxidesCondensation ReactionsCatalysts, Functional Materials orientjchem.org

Q & A

Q. What are the recommended methods for synthesizing Benzyl(trichloro)stannane in a laboratory setting?

While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous organotin compounds are typically synthesized via nucleophilic substitution reactions . For example, reacting benzyl chloride with trichlorostannane (HSnCl₃) under inert conditions (e.g., argon atmosphere) may yield the target compound. Key considerations include:

  • Strict control of stoichiometry to avoid dialkylated by-products.
  • Reaction temperatures between 0–25°C to balance reactivity and stability.
  • Use of anhydrous solvents like dichloromethane to prevent hydrolysis .

Q. How should this compound be handled and stored to maintain stability during experiments?

this compound is moisture- and light-sensitive , requiring:

  • Storage in airtight containers under inert gas (e.g., argon).
  • Avoidance of strong oxidizers and acids to prevent decomposition.
  • Compatibility with non-polar solvents (e.g., cyclohexane) and halogenated solvents (e.g., dichloromethane) for experimental use, as observed in structurally similar benzyl trichloroacetimidate systems .

Advanced Research Questions

Q. What role does this compound play in radical chain reactions, and how can its catalytic activity be optimized?

this compound acts as a chain-transfer agent in radical additions to N-acyliminium ions. The mechanism involves:

  • Single-electron transfer to form a benzyl stannane radical cation.
  • Decomposition into a stannyl cation and a benzyl radical , which attacks the N-acyliminium ion.
  • Catalytic efficiency is enhanced when paired with high oxidation potential benzyl silanes , enabling effective chain propagation. Optimization strategies include:
  • Solvent polarity adjustments (e.g., dichloromethane for radical stability).
  • Use of substoichiometric stannane (0.1–1 mol%) to minimize side reactions .

Q. How do the physical and chemical properties of this compound compare to its silicon-based analogs, such as Benzyl(trichloro)silane?

PropertyThis compound (Sn)Benzyl(trichloro)silane (Si)
Molecular Weight ~316.06 g/mol (estimated)225.58 g/mol
Electronegativity Lower (Sn: 1.96)Higher (Si: 1.90)
Reactivity Faster transmetalation in couplingSlower due to stronger Si–C bonds
Moisture Sensitivity Extreme (requires inert atmosphere)Moderate

Q. How can researchers resolve contradictions in thermochemical data for reactions involving organotin compounds?

Discrepancies in thermochemical data (e.g., combustion enthalpies) require:

  • Validation of experimental conditions (purity, measurement techniques).
  • Cross-referencing with computational methods (e.g., density functional theory).
  • Systematic error analysis, as demonstrated in NIST data for benzyl alcohol, where variations arose from calorimetry vs. computational estimates .

Q. What methodologies are recommended for characterizing this compound in cross-coupling reactions?

Key analytical techniques include:

  • ¹H/¹³C NMR spectroscopy to confirm structural integrity.
  • Mass spectrometry (e.g., EI-MS) for molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve bonding ambiguities.
  • Thermogravimetric analysis (TGA) to assess thermal stability under reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.